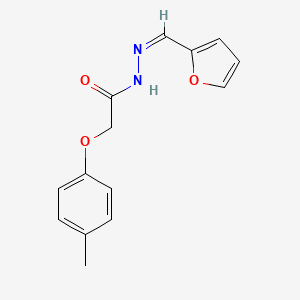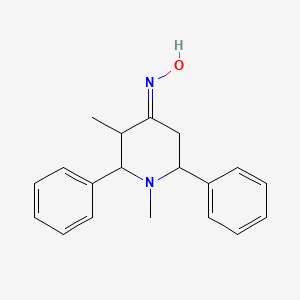![molecular formula C16H17N3O2S B3856501 N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B3856501.png)
N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide
Overview
Description
N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models. In
Mechanism of Action
N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is a potent inhibitor of mitochondrial complex I, which leads to the selective destruction of dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the striatum, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and akinesia. N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide also causes a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative effects of the compound.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide is a useful tool for studying Parkinson's disease in animal models. It induces Parkinson's disease-like symptoms that mimic the human disease, making it a valuable tool for studying the disease's underlying mechanisms and potential treatments. However, N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide is a potent neurotoxin that can be dangerous to handle, and its use requires strict safety precautions.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide. One area of research is to identify compounds that can protect against N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide-induced neurodegeneration. Another area of research is to develop new animal models of Parkinson's disease that more closely mimic the human disease. Finally, research on the biochemical and physiological effects of N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide may provide insight into the underlying mechanisms of Parkinson's disease and potential treatments.
Scientific Research Applications
N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has been widely used in scientific research as a tool to study Parkinson's disease. It is a potent inhibitor of mitochondrial complex I, which results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide has also been used to study the neuroprotective effects of various compounds and to screen potential drugs for the treatment of Parkinson's disease.
properties
IUPAC Name |
N-(2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-5-2-3-7-14(12)18-15(20)8-9-16(21)19-17-11-13-6-4-10-22-13/h2-7,10-11H,8-9H2,1H3,(H,18,20)(H,19,21)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRPQEKOUKYBNU-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[4-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B3856424.png)

![1,2-ethanediyl bis{3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate}](/img/structure/B3856440.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B3856442.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dimethylquinoxaline-6-carboxamide](/img/structure/B3856444.png)

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3856448.png)

![2-[(4-bromophenyl)imino]-3-methoxy-1,3-thiazolidin-4-one](/img/structure/B3856459.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3856466.png)


![2-(2-bromo-4-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B3856509.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3856521.png)